molecular formula C8H9BrN4 B13324283 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine

2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine

Cat. No.: B13324283
M. Wt: 241.09 g/mol
InChI Key: FEIWSDRLKYWRHN-UHFFFAOYSA-N
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Description

2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,1-f][1,2,4]triazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine typically involves the bromination of a pyrrolo[2,1-f][1,2,4]triazine precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or cesium carbonate are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The bromine atom can form halogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine is unique due to its specific substitution pattern and the presence of an ethan-1-amine group

Properties

Molecular Formula

C8H9BrN4

Molecular Weight

241.09 g/mol

IUPAC Name

2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethanamine

InChI

InChI=1S/C8H9BrN4/c9-7-2-1-6-5-11-8(3-4-10)12-13(6)7/h1-2,5H,3-4,10H2

InChI Key

FEIWSDRLKYWRHN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NN2C(=C1)Br)CCN

Origin of Product

United States

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